![molecular formula C19H17Cl2N5O2 B2556575 2-[(2,6-Dichlorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 876902-28-2](/img/no-structure.png)
2-[(2,6-Dichlorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,6-Dichlorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C19H17Cl2N5O2 and its molecular weight is 418.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Kinase Inhibition and Cellular Assays
- Kinase Inhibition : Imidazo[4,5-h]isoquinolin-7,9-diones, sharing a similar imidazole core, have been identified as adenosine 5'-triphosphate competitive inhibitors of lck kinase, highlighting their potential in studying kinase inhibition mechanisms and developing therapeutic agents targeting specific kinases (Snow et al., 2002).
Chemical Synthesis and Reactivity
- Precursors to Purine Analogs : The synthesis of disubstituted 1-benzylimidazoles as precursors to purine analogs demonstrates the versatility of imidazole derivatives in synthesizing complex organic structures, which could be fundamental in creating new molecules for research and therapeutic purposes (Alves, Proença, & Booth, 1994).
Luminescence Sensing
- Luminescence Sensing : Imidazole dicarboxylate-based lanthanide(III)-organic frameworks show selective sensitivity to benzaldehyde-based derivatives, indicating the potential use of imidazole derivatives in creating sensitive and selective sensors for chemical detection (Shi, Zhong, Guo, & Li, 2015).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[(2,6-Dichlorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione' involves the condensation of 2,6-dichlorobenzylamine with 4,7-dimethyl-6-prop-2-enylpurine-2,6-dione followed by cyclization with formic acid to form the final product.", "Starting Materials": [ "2,6-dichlorobenzylamine", "4,7-dimethyl-6-prop-2-enylpurine-2,6-dione", "formic acid" ], "Reaction": [ "Step 1: Condensation of 2,6-dichlorobenzylamine with 4,7-dimethyl-6-prop-2-enylpurine-2,6-dione in the presence of a base such as potassium carbonate to form the intermediate 2-[(2,6-dichlorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurine-2,6-dione.", "Step 2: Cyclization of the intermediate with formic acid in the presence of a catalyst such as p-toluenesulfonic acid to form the final product 2-[(2,6-Dichlorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione." ] } | |
CAS-Nummer |
876902-28-2 |
Molekularformel |
C19H17Cl2N5O2 |
Molekulargewicht |
418.28 |
IUPAC-Name |
2-[(2,6-dichlorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C19H17Cl2N5O2/c1-4-8-24-11(2)9-25-15-16(22-18(24)25)23(3)19(28)26(17(15)27)10-12-13(20)6-5-7-14(12)21/h4-7,9H,1,8,10H2,2-3H3 |
InChI-Schlüssel |
DUMSVLAFGQXIHQ-UHFFFAOYSA-N |
SMILES |
CC1=CN2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)CC4=C(C=CC=C4Cl)Cl)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



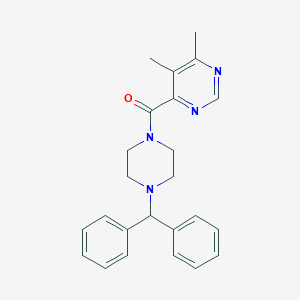
![Tert-butyl N-[3-(aminomethyl)-1-adamantyl]carbamate](/img/structure/B2556496.png)
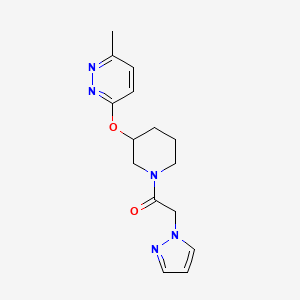
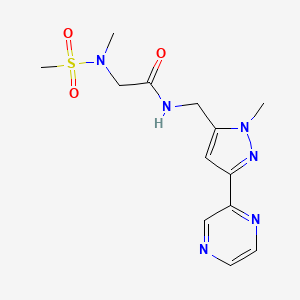

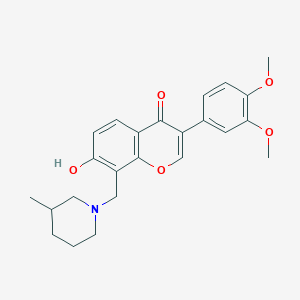
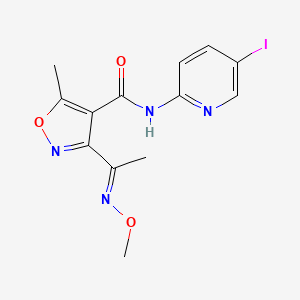
![[(3,4,5-Trimethoxyphenyl)carbamoyl]methyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2556507.png)
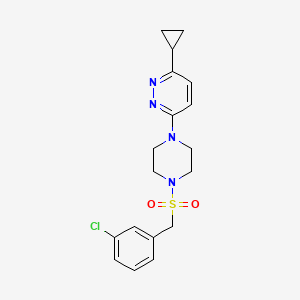
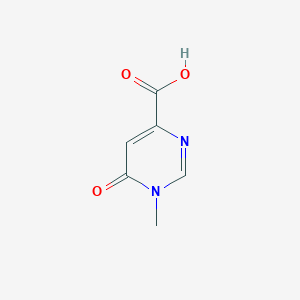

![N-(2,5-dimethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2556513.png)
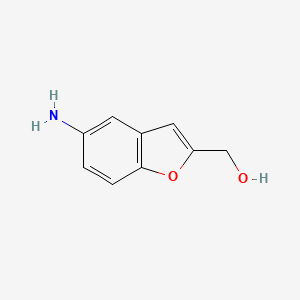
![Ethyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzoate](/img/structure/B2556515.png)